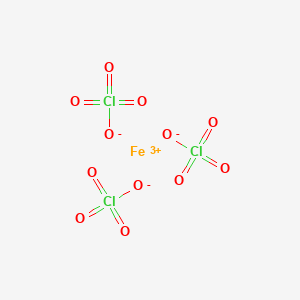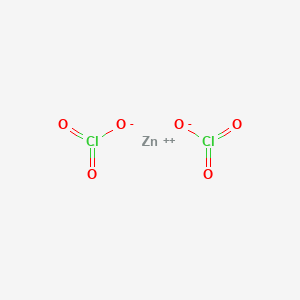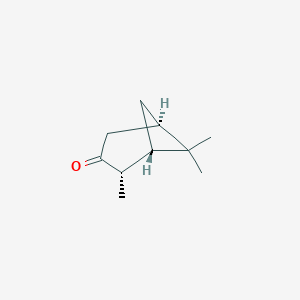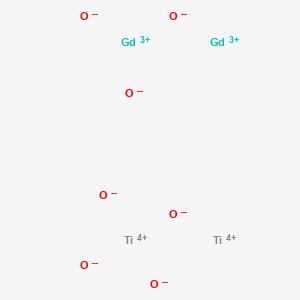
Iron triperchlorate
Übersicht
Beschreibung
Synthesis Analysis
Iron(III) complexes with tripodal ligands have been synthesized, demonstrating varied coordination geometries and properties depending on the ligands involved. For instance, iron(III) complexes with the tetracyanidoborate anion exhibit octahedral coordination, forming isolated complex ions or coordination polymers based on the ligand structure (Nitschke & Köckerling, 2011).
Molecular Structure Analysis
The molecular structures of iron(III) complexes are significantly influenced by the coordinating ligands. For example, complexes with tripodal tetradentate ligands display distorted trigonal bipyramidal geometry around the iron center. The Fe-O-C bond angles and Fe-O bond lengths in these complexes are closely aligned with those found in natural enzymes, suggesting their potential as functional models (Mayilmurugan, Suresh, & Palaniandavar, 2007).
Chemical Reactions and Properties
Iron complexes can undergo various chemical reactions, including catalytic processes like the epoxidation of styrene. The catalytic activity of these complexes can be tuned by modifying the ligand structure, demonstrating the versatility of iron-based catalysts in organic transformations (Tong, Wong, Pascu, & Dilworth, 2008).
Physical Properties Analysis
The physical properties of iron complexes, such as magnetic moments and electronic spectra, provide insights into their electronic configurations and reactivity. For instance, magnetic susceptibility studies reveal the antiferromagnetic exchange interactions between iron(III) ions in complexes, indicating the influence of ligand field on magnetic properties (Murugesu, Abboud, & Christou, 2003).
Chemical Properties Analysis
The reactivity of iron complexes toward oxygen and substrates like catechols can mimic enzymatic reactions, such as catechol dioxygenase activity. This enzymatic mimicry highlights the potential of iron complexes in bio-inspired catalysis and the degradation of environmental pollutants (Mayilmurugan, Suresh, & Palaniandavar, 2007).
Wissenschaftliche Forschungsanwendungen
Complex Coordination and Spectroscopic Properties
Iron triperchlorate, as part of the broader category of iron complexes, is studied for its unique coordination properties. Mandon et al. (2002) investigated dichloroferrous complexes with ligands derived from the tris(2-pyridylmethyl)amine tripod, revealing that these complexes exhibit a tridentate mode of coordination with a trigonal bipyramidal iron center. This study enhances the understanding of iron's coordination chemistry and its spectroscopic characteristics (Mandon, Machkour, Goetz, & Welter, 2002).
Environmental Remediation
Iron-based compounds, including iron triperchlorate, are explored for environmental applications, particularly in the degradation of pollutants. Jou (2008) demonstrated the use of zero-valence iron in conjunction with microwave energy for efficiently degrading pentachlorophenol, a toxic pollutant, suggesting potential applications for iron compounds in environmental clean-up (Jou, 2008).
Corrosion Inhibition
The use of iron compounds in corrosion inhibition is another significant area of research. Khaled (2004) explored the inhibitory action of various iron compounds on iron corrosion in acidic environments. This research is crucial for industrial applications where iron corrosion is a concern, showing how iron-based compounds can provide protective measures (Khaled, 2004).
Nanoparticle Synthesis and Applications
Iron triperchlorate is also relevant in the synthesis of iron oxide nanoparticles, which have widespread biomedical applications. Gupta and Gupta (2005) discussed the synthesis and surface engineering of superparamagnetic iron oxide nanoparticles for use in magnetic resonance imaging, drug delivery, and other biomedical applications, highlighting the versatility of iron-based nanoparticles (Gupta & Gupta, 2005).
Groundwater Remediation
Iron compounds play a significant role in groundwater remediation. Fu, Dionysiou, and Liu (2014) reviewed the use of zero-valent iron for the treatment of contaminants in groundwater and wastewater, emphasizing its efficiency and environmental friendliness (Fu, Dionysiou, & Liu, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
iron(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Fe/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOWRPZTCLUDOI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe(ClO4)3, Cl3FeO12 | |
| Record name | Iron(III) perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Iron(III)_perchlorate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890670 | |
| Record name | Perchloric acid, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish odorless solid; Hygroscopic; [MSDSonline] | |
| Record name | Iron perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9269 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iron triperchlorate | |
CAS RN |
13537-24-1 | |
| Record name | Iron perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron triperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)










